Butanedioic acid;2-(2-hydroxyethoxy)ethanol
Overview
Description
Butanedioic acid; 2-(2-hydroxyethoxy)ethanol, also known as diethylene glycol succinate, is a chemical compound with the molecular formula C8H12O5 and a molecular weight of 188.17800 g/mol. This compound is a polyester formed from the reaction of butanedioic acid (succinic acid) and 2-(2-hydroxyethoxy)ethanol (diethylene glycol).
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The primary method for synthesizing butanedioic acid; 2-(2-hydroxyethoxy)ethanol involves the esterification of succinic acid with diethylene glycol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction.
Polycondensation Reaction: Another method involves the polycondensation of succinic acid with ethylene glycol to form a polyester intermediate, which is then further reacted with diethylene glycol to produce the final product.
Industrial Production Methods: In industrial settings, the production of butanedioic acid; 2-(2-hydroxyethoxy)ethanol is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Hydrolysis: Butanedioic acid; 2-(2-hydroxyethoxy)ethanol can undergo hydrolysis in the presence of strong acids or bases, resulting in the formation of succinic acid and diethylene glycol.
Oxidation: The compound can be oxidized to produce succinic acid and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions to produce reduced forms of the compound.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Succinic acid and diethylene glycol.
Oxidation: Various oxidation products, including carbon dioxide and water.
Reduction: Reduced forms of the compound, depending on the specific conditions.
Scientific Research Applications
Butanedioic acid; 2-(2-hydroxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in biochemical studies and as a component in cell culture media.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism by which butanedioic acid; 2-(2-hydroxyethoxy)ethanol exerts its effects depends on its specific application. In drug delivery systems, for example, the compound may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Polyethylene glycol succinate
Ethylene glycol diacetate
Diethylene glycol diacetate
Properties
IUPAC Name |
butanedioic acid;2-(2-hydroxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C4H10O3/c5-3(6)1-2-4(7)8;5-1-3-7-4-2-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHSHWTXBRIDJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(COCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26183-02-8 | |
Record name | Diethylene glycol-succinic acid copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26183-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00612263 | |
Record name | Butanedioic acid--2,2'-oxydi(ethan-1-ol) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9050-18-4, 26183-02-8 | |
Record name | Diethylene glycol succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9050-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid--2,2'-oxydi(ethan-1-ol) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.